molecular formula C4H7ClN2O3S B7971005 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate

3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate

Cat. No.: B7971005
M. Wt: 198.63 g/mol
InChI Key: LKGJHXBDZUSDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate (CAS: 72632-94-1) is a heterocyclic compound with the molecular formula C₄H₅ClN₂O₂S·xH₂O. It features an isothiazole ring substituted with an amino group at position 3 and a carboxylic acid group at position 4, forming a zwitterionic structure. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is often utilized as a precursor in the synthesis of bioactive molecules, particularly antibiotics and enzyme inhibitors, due to its reactive functional groups .

Properties

IUPAC Name

3-amino-1,2-thiazole-4-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.ClH.H2O/c5-3-2(4(7)8)1-9-6-3;;/h1H,(H2,5,6)(H,7,8);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGJHXBDZUSDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)N)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate typically involves the reaction of isothiazole derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Activity

One of the most promising applications of 3-amino-4-isothiazolecarboxylic acid hydrochloride hydrate is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit potent activity against various drug-resistant bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL.
  • Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5 to 2 µg/mL.
  • Gram-negative pathogens : Activity against strains such as Pseudomonas aeruginosa and Acinetobacter baumannii with MICs from 8 to 64 µg/mL .

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

Research has also indicated that this compound may possess anticancer properties. In vitro studies using A549 non-small cell lung cancer (NSCLC) cell lines have shown that certain derivatives can reduce cell viability significantly compared to standard chemotherapeutic agents like doxorubicin and cisplatin . The structure-activity relationship (SAR) studies suggest that modifications to the isothiazole ring can enhance cytotoxicity against cancer cells, indicating potential for development into novel anticancer therapies.

Neuroprotective Effects

Emerging studies suggest that compounds similar to 3-amino-4-isothiazolecarboxylic acid may have neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress markers positions this compound as a candidate for further exploration in neuropharmacology .

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at treating infections caused by resistant pathogens. Its solubility profile allows for versatility in formulation strategies, including oral and injectable forms .

Table: Summary of Key Studies Involving this compound

Study ReferenceApplication FocusFindings
AntimicrobialEffective against MRSA and VRE with low MIC values
AnticancerReduced viability in A549 cells; potential for new treatments
NeuroprotectionModulates neurotransmitter systems; reduces oxidative stress

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-amino-4-isothiazolecarboxylic acid hydrochloride hydrate can be categorized based on substituent variations, isomerism, and pharmacological relevance. Below is a detailed analysis:

Structural Isomers and Positional Variants

  • 4-Amino-3-isothiazolecarboxylic Acid Hydrochloride (CAS: 72632-94-1): This isomer swaps the positions of the amino and carboxylic acid groups on the isothiazole ring. Despite identical molecular formulas, the altered substitution pattern significantly impacts reactivity and binding affinity. For example, the 3-amino-4-carboxy configuration in the target compound may favor hydrogen bonding with biological targets compared to the 4-amino-3-carboxy variant .

Amino-Substituted Thiazole/Isothiazole Derivatives

  • (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride (CAS: 55720-26-8): This compound features a butenoic acid backbone with amino and ethoxy substituents. Unlike the rigid isothiazole ring, its flexible structure allows for broader conformational adaptability in enzyme inhibition. It is primarily used in plant cell culture studies .
  • The absence of a heterocyclic ring reduces its metabolic stability compared to the target compound .

Complex Heterocyclic Derivatives

  • 7β-[(Z)-2-(2-Amino-4-thiazolyl)-2-hydroxyiminoacetamido]-3-cephem-4-carboxylic Acid Hydrochloride Hydrate: This cephalosporin derivative shares the 2-amino-4-thiazolyl moiety with the target compound but incorporates a β-lactam ring for antibiotic activity. The thiazole group enhances binding to penicillin-binding proteins, while the hydrochloride hydrate improves solubility for intravenous administration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol) Applications
3-Amino-4-isothiazolecarboxylic acid HCl hydrate C₄H₅ClN₂O₂S·xH₂O 72632-94-1 3-NH₂, 4-COOH on isothiazole 196.63 (anhydrous) Antibiotic synthesis, enzyme inhibitors
4-Amino-3-isothiazolecarboxylic acid HCl C₄H₅ClN₂O₂S 72632-94-1 4-NH₂, 3-COOH on isothiazole 196.63 Intermediate in heterocyclic chemistry
3-Amino-4-(4-hydroxyphenyl)butyric acid HCl C₁₀H₁₃NO₃·HCl CDS025451 4-hydroxyphenyl, butyric acid chain 243.68 Neurological drug candidates
(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid HCl C₆H₁₂N₂O₃·HCl 55720-26-8 Aminoethoxy, butenoic acid 220.64 Plant cell culture studies

Biological Activity

3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate is a chemical compound with potential biological activities. Its structure includes an isothiazole ring, which is known for various biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C4_4H4_4N2_2O2_2S·HCl·H2_2O
  • Molecular Weight : 199 g/mol
  • LogP : -0.20 (indicating hydrophilicity)
  • Purity : 95% .

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The presence of the amino and carboxylic acid functional groups allows for hydrogen bonding and interactions with enzymes and receptors.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit specific enzymes, which could lead to therapeutic effects in diseases such as cancer or bacterial infections.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that compounds containing isothiazole rings can possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound might induce cytotoxic effects in certain cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isothiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting potent antimicrobial activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. Flow cytometry analysis demonstrated an increase in apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryModulation of inflammatory markersNot specified
CytotoxicityInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.